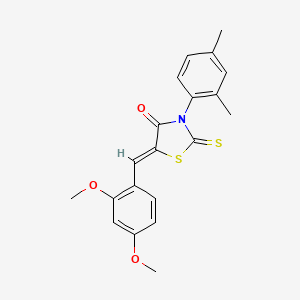![molecular formula C21H25N5O2 B15101451 N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B15101451.png)
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound that features an indole core, a pyrimidine ring, and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include dichloromethane, lutidine, and various catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity and molecular interactions help elucidate its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other indole derivatives and pyrimidine-containing molecules, such as:
- N-(2-aminophenyl)-2-(1-methyl-1H-indol-3-yl)acetamide
- N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide
Uniqueness
N-[1-(2-methoxyethyl)-1H-indol-4-yl]-1-(pyrimidin-2-yl)piperidine-3-carboxamide is unique due to its combination of an indole core, a pyrimidine ring, and a piperidine moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C21H25N5O2 |
|---|---|
Peso molecular |
379.5 g/mol |
Nombre IUPAC |
N-[1-(2-methoxyethyl)indol-4-yl]-1-pyrimidin-2-ylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H25N5O2/c1-28-14-13-25-12-8-17-18(6-2-7-19(17)25)24-20(27)16-5-3-11-26(15-16)21-22-9-4-10-23-21/h2,4,6-10,12,16H,3,5,11,13-15H2,1H3,(H,24,27) |
Clave InChI |
VJXKNDAEITZLJG-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=CC2=C(C=CC=C21)NC(=O)C3CCCN(C3)C4=NC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1Z)-3-[(furan-2-ylmethyl)amino]-3-oxo-1-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-1-en-2-yl]-4-methoxybenzamide](/img/structure/B15101368.png)
![N-{4,5-dimethyl-3-[piperidin-1-yl(pyridin-3-yl)methyl]thiophen-2-yl}benzamide](/img/structure/B15101380.png)

![2-{[4-amino-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B15101387.png)
![N,N-diethyl-4-[2-(3H-indol-3-ylidene)hydrazin-1-yl]benzene-1-sulfonamide](/img/structure/B15101397.png)
![2-[[4,5-bis(4-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-chlorophenyl)methylideneamino]acetamide](/img/structure/B15101401.png)
![N-[5-(2,6-dichlorobenzyl)-1,3-thiazol-2-yl]-3-(5-ethylfuran-2-yl)propanamide](/img/structure/B15101406.png)
![methyl 2-({[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B15101410.png)
![5-Bromo-7-[(4-phenylpiperazin-1-yl)methyl]quinolin-8-ol](/img/structure/B15101426.png)
![N-[(2Z)-3-[4-(diethylamino)phenyl]-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]propanamide](/img/structure/B15101434.png)
![N-[(1-ethylpyrrolidin-2-yl)methyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B15101436.png)
![methyl 4-({[4-(4-chloro-2-fluorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B15101439.png)
![N-[(5Z)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-hydroxybenzamide](/img/structure/B15101455.png)
![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[4-(2-hydroxyethyl)piperazin-1-yl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15101460.png)
